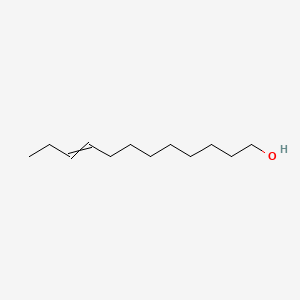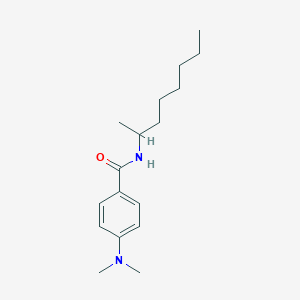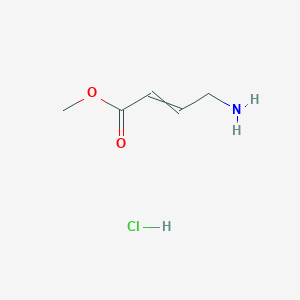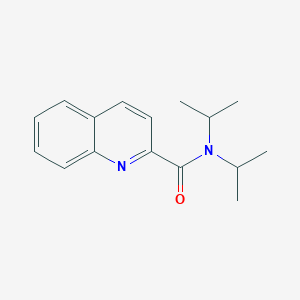![molecular formula C25H16N2O6 B12452836 N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide](/img/structure/B12452836.png)
N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a carboxamide group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Isoindole Derivative: This step involves the reaction of phthalic anhydride with an amine to form the isoindole derivative.
Coupling with Hydroxyphenyl Group: The isoindole derivative is then coupled with a hydroxyphenyl group using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Furan Ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)furan-2-carboxamide
- N-(3-{[2-(4-chlorophenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)furan-2-carboxamide
Uniqueness
N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}phenyl)furan-2-carboxamide is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
Molecular Formula |
C25H16N2O6 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-[3-[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H16N2O6/c28-17-8-6-16(7-9-17)27-24(30)20-11-10-19(14-21(20)25(27)31)33-18-4-1-3-15(13-18)26-23(29)22-5-2-12-32-22/h1-14,28H,(H,26,29) |
InChI Key |
ZEARZRPAUZXVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12452767.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B12452773.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(4-methylphenyl)pyridine-2-carboxamide](/img/structure/B12452775.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B12452778.png)
![[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone](/img/structure/B12452781.png)
![2-amino-4-(3-iodophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B12452785.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12452790.png)



![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12452801.png)
![ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12452803.png)
